molecular formula C7H12O3 B14029416 4-(Oxetan-3-YL)butanoic acid

4-(Oxetan-3-YL)butanoic acid

Cat. No.: B14029416
M. Wt: 144.17 g/mol
InChI Key: KKITZLXKFBPBOX-UHFFFAOYSA-N
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Description

4-(Oxetan-3-YL)butanoic acid is a compound that features an oxetane ring, a four-membered cyclic ether, attached to a butanoic acid chain. This compound is of significant interest due to the unique properties imparted by the oxetane ring, which is known for its stability and reactivity in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxetan-3-YL)butanoic acid typically involves the formation of the oxetane ring followed by its attachment to the butanoic acid chain. One common method is the intramolecular cyclization of suitable precursors. For example, the oxetane ring can be synthesized through the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-(Oxetan-3-YL)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can yield alcohols .

Scientific Research Applications

4-(Oxetan-3-YL)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Oxetan-3-YL)butanoic acid exerts its effects involves the reactivity of the oxetane ring. The ring strain in the oxetane makes it susceptible to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets and pathways, leading to different biological and chemical effects .

Comparison with Similar Compounds

Uniqueness: 4-(Oxetan-3-YL)butanoic acid is unique due to the presence of the oxetane ring, which imparts distinct reactivity and stability compared to other similar compounds. The oxetane ring’s ability to undergo ring-opening reactions makes it a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

4-(oxetan-3-yl)butanoic acid

InChI

InChI=1S/C7H12O3/c8-7(9)3-1-2-6-4-10-5-6/h6H,1-5H2,(H,8,9)

InChI Key

KKITZLXKFBPBOX-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)CCCC(=O)O

Origin of Product

United States

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